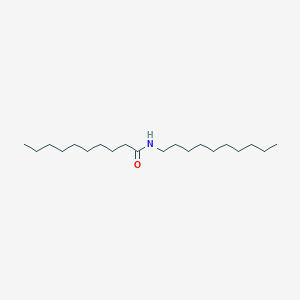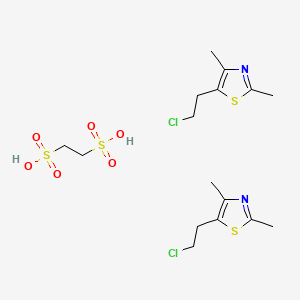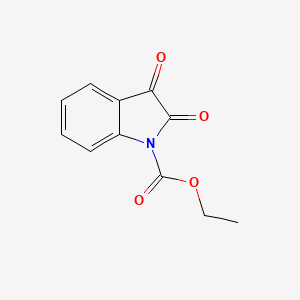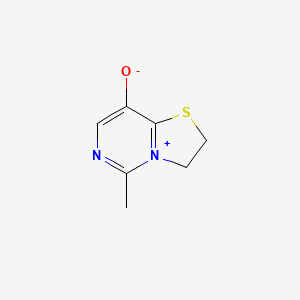
N-Butyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-amine: is a fluorinated organic compound characterized by the presence of multiple fluorine atoms. This compound is known for its unique chemical properties, including high thermal stability, hydrophobicity, and resistance to chemical reactions. These properties make it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-amine typically involves the reaction of a fluorinated alkyl halide with an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include fluorinated alkyl halides and butylamine. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: N-Butyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups.
Aplicaciones Científicas De Investigación
N-Butyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated biomolecules.
Industry: The compound is used in the production of specialty coatings, lubricants, and surfactants due to its hydrophobic and oleophobic properties.
Mecanismo De Acción
The mechanism of action of N-Butyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-amine involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong interactions with other molecules, leading to changes in their solubility, reactivity, and stability. The compound can also act as a catalyst in certain reactions, facilitating the conversion of substrates into desired products.
Comparación Con Compuestos Similares
- 1-Butyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)imidazolium hexafluorophosphate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanesulfonic acid
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
Uniqueness: N-Butyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-amine is unique due to its specific combination of a butyl group and a highly fluorinated alkyl chain. This combination imparts distinct properties, such as enhanced hydrophobicity and chemical stability, making it suitable for specialized applications that require these characteristics.
Propiedades
Número CAS |
25291-18-3 |
|---|---|
Fórmula molecular |
C12H14F13N |
Peso molecular |
419.22 g/mol |
Nombre IUPAC |
N-butyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-amine |
InChI |
InChI=1S/C12H14F13N/c1-2-3-5-26-6-4-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h26H,2-6H2,1H3 |
Clave InChI |
MVEQPUZVNJCPGR-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


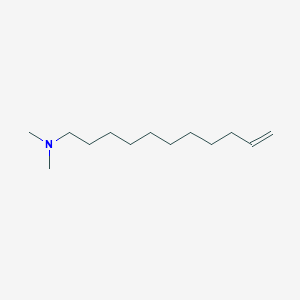

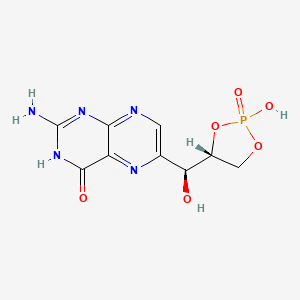
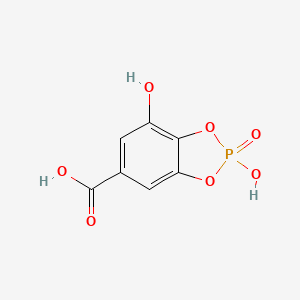
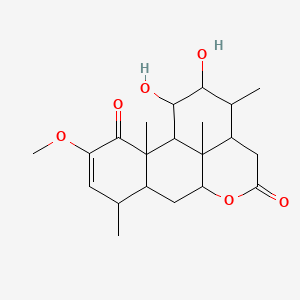

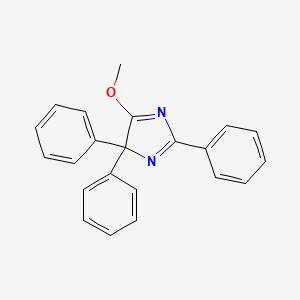
![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
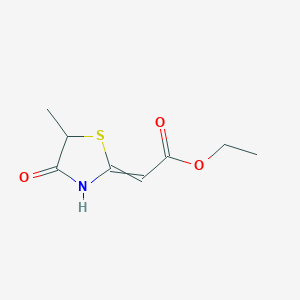
![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
